molecular formula C11H7Cl2NO2 B029867 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride CAS No. 25629-50-9

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Cat. No. B029867
CAS RN: 25629-50-9
M. Wt: 256.08 g/mol
InChI Key: BPDBLWKFVXHGFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride and related compounds involves multiple steps including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from specific aldehydes. For instance, the synthesis method reported by Su Wei-ke (2008) achieves a total yield of 60.2%, indicating a practical route with high yield and low cost for similar compounds Su Wei-ke, 2008.

Molecular Structure Analysis

Molecular structure analyses, often done through X-ray crystallography, reveal critical details about the spatial arrangement of atoms within a molecule. The molecule of a related compound, as studied by Yuriy O. Teslenko et al. (2008), is not planar, with specific dihedral angles between different planes of the molecule indicating the three-dimensional conformation stabilized by intramolecular hydrogen bonding and π–π stacking interactions Yuriy O. Teslenko et al., 2008.

Scientific Research Applications

Overview

The compound 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a chemical of interest in various fields of scientific research. While specific studies directly related to this compound were not found, its structural components, such as chlorophenyl groups and isoxazole moieties, have been widely studied. These components are often involved in chemical reactions leading to products with potential biological activity or environmental relevance. Research on related compounds can offer insights into potential applications and behaviors of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Environmental Impact and Degradation Pathways

Chlorophenols, which share a part of the structure with our compound, are known precursors to dioxins in environmental processes, including waste incineration. Studies on chlorophenols have revealed their role in the formation of highly toxic dioxins through incomplete combustion and other pathways. Understanding the behavior of chlorinated compounds in such contexts can highlight potential environmental risks and degradation mechanisms associated with similar chemicals (Peng et al., 2016).

Synthesis and Biological Applications

Isoxazole derivatives, closely related to the isoxazole moiety in our compound, are known for their significant biological and medicinal properties. Research on the synthesis of isoxazole derivatives has led to the development of novel compounds with potential as pharmaceuticals or agrochemicals. These studies demonstrate the versatility and potential of isoxazole compounds in drug development and other applications (Laroum et al., 2019).

Catalytic and Electrochemical Applications

Research on catalytic and electrocatalytic processes involving chlorinated compounds, such as the removal of perchlorate from water, can offer insights into the potential applications of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in environmental remediation and synthesis. These studies explore mechanisms that could be relevant for reactions involving similar chlorinated isoxazole compounds, highlighting the importance of such research in addressing environmental pollutants (Yang et al., 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDBLWKFVXHGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60865238
Record name 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-
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Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

CAS RN

25629-50-9
Record name 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Record name 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-
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Record name 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
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